Unveiling the Sigma-1 Receptor Landscape: A Technical Guide to [¹⁸F]FTC-146
Unveiling the Sigma-1 Receptor Landscape: A Technical Guide to [¹⁸F]FTC-146
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of [¹⁸F]FTC-146, a highly selective radioligand for the sigma-1 receptor (S1R). This document details the critical role of the S1R in cellular homeostasis and disease, the properties of [¹⁸F]FTC-146 as a molecular imaging agent, and the experimental protocols for its use.
The Sigma-1 Receptor: A Key Modulator of Cellular Stress
The sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), particularly in the mitochondria-associated membrane (MAM).[1][2] It plays a crucial role in regulating cellular signaling and maintaining homeostasis, especially under conditions of cellular stress.[1][3][4]
Under normal physiological conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[1] Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels and other receptors.[1][5] This chaperone activity modulates a range of downstream signaling pathways, influencing processes such as calcium signaling, neuronal excitability, and cell survival.[6][7][8][9]
Dysregulation of S1R function has been implicated in a variety of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and chronic pain.[6][7][8] Upregulation of S1R is often observed in these disease states, making it a valuable biomarker and a potential therapeutic target.
[¹⁸F]FTC-146: A High-Affinity Radioligand for S1R Imaging
[¹⁸F]FTC-146 is a novel and highly selective radioligand developed for the in vivo visualization and quantification of S1R using Positron Emission Tomography (PET). Its favorable pharmacokinetic properties and high binding affinity make it a powerful tool for studying the distribution and density of S1R in both preclinical and clinical settings.
Mechanism of Action
The mechanism of action of [¹⁸F]FTC-146 is centered on its ability to bind with high affinity and selectivity to the S1R. As a PET radiotracer, it is administered intravenously in tracer amounts that do not elicit a pharmacological effect. The fluorine-18 (¹⁸F) radioisotope emits positrons, which, upon annihilation with electrons in the tissue, produce two gamma rays that can be detected by a PET scanner. The resulting images provide a quantitative map of [¹⁸F]FTC-146 distribution, which directly correlates with the density of S1R in the imaged tissues.
Quantitative Data
The following tables summarize the key quantitative data for [¹⁸F]FTC-146.
Table 1: Binding Affinity and Selectivity of FTC-146
| Parameter | Value | Reference |
| S1R Binding Affinity (Kᵢ) | 0.0025 nM | [6] |
| S2R Binding Affinity (Kᵢ) | 364 nM | [6] |
| Selectivity (S2R/S1R) | > 145,000-fold | [1] |
Table 2: Preclinical Biodistribution of [¹⁸F]FTC-146 in Rats (%ID/g at 5 min post-injection)
| Organ | Mean %ID/g ± SD |
| Lung | 4.91 ± 0.63 |
| Kidney | 2.14 ± 0.29 |
| Pancreas | 1.58 ± 0.21 |
| Spleen | 1.34 ± 0.35 |
| Brain | 1.10 - 1.71 |
| Data adapted from preclinical rat studies.[4] |
Table 3: Human Radiation Dosimetry of [¹⁸F]FTC-146
| Parameter | Value (mSv/MBq) |
| Effective Dose | 0.0259 ± 0.0034 |
| Data from first-in-human studies.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the S1R signaling pathway and the experimental workflow for PET imaging with [¹⁸F]FTC-146.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
